2-(3-Aminomethyl-pyridin-2-yl)-ethanol
Description
Structural Context and Classification within Pyridine (B92270) Derivatives
2-(3-Aminomethyl-pyridin-2-yl)-ethanol is a disubstituted pyridine derivative. The core of the molecule is a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. researchgate.net The defining features of this specific compound are the two functional groups attached to the pyridine core at the 2 and 3 positions:
An ethanol (B145695) group (-CH₂CH₂OH) at the 2-position.
An aminomethyl group (-CH₂NH₂) at the 3-position.
This specific arrangement of substituents makes this compound a member of the aminomethyl-pyridyl ligand family. These ligands are known for their ability to act as chelating agents, meaning they can bind to a central metal atom through multiple donor sites. In this case, the potential donor atoms are the nitrogen of the pyridine ring, the nitrogen of the amino group, and the oxygen of the hydroxyl group. This multi-dentate character is a key aspect of its chemical reactivity and utility in forming stable metal complexes.
The classification of such compounds is often based on the nature and position of the substituent groups on the pyridine ring. The presence of both an amino and a hydroxyl functional group imparts a degree of amphiprotic character to the molecule, allowing for a range of potential interactions.
Table 1: Structural and Chemical Identifiers
| Identifier | Value |
|---|---|
| Molecular Formula | C₈H₁₂N₂O |
| Molecular Weight | 152.19 g/mol |
| Key Functional Groups | Pyridine Ring, Primary Amine, Primary Alcohol |
| Classification | Disubstituted Pyridine, Aminomethyl-pyridyl Ligand, Amino Alcohol |
Historical Development of Research on Related Aminomethyl-Pyridyl Structures
The study of coordination compounds has a rich history, dating back to the discovery of pigments like Prussian blue in the 18th century. wiley-vch.demdpi.com However, a systematic understanding of their structure and bonding was largely initiated by Alfred Werner in the late 19th and early 20th centuries. libretexts.orglibretexts.org His work on metal-ammine complexes laid the groundwork for understanding how ligands, such as ammonia, coordinate to a central metal ion. libretexts.orglibretexts.org
Pyridine itself was discovered in 1850 and soon became recognized as a valuable ligand in coordination chemistry due to the lone pair of electrons on its nitrogen atom. researchgate.net Research into substituted pyridines as ligands followed, with a growing interest in creating multidentate ligands that could form more stable, chelated complexes with metal ions.
The family of aminopyridines, which includes isomers like 2-aminopyridine (B139424), 3-aminopyridine, and 4-aminopyridine, has been extensively studied for their coordination behavior with various transition metals. nih.gov These studies demonstrated the versatility of the pyridine nitrogen and the exocyclic amino group in binding to metals. nih.gov Further research extended to aminomethyl-pyridines, such as 3-aminomethylpyridine, which introduced a more flexible aminomethyl arm, enhancing the chelation possibilities. iucr.orgjubilantingrevia.com These compounds have been shown to form stable complexes with metals like cobalt, where they can act as bidentate ligands, coordinating through both the pyridine and the aminomethyl nitrogen atoms. iucr.org
The development of more complex substituted pyridines, like the subject of this article, represents a logical progression in ligand design. By incorporating an additional functional group—the hydroxyethyl (B10761427) side chain—researchers aimed to create ligands with higher denticity (potentially tridentate) and to fine-tune the electronic and steric properties of the resulting metal complexes. This historical progression from simple monodentate ligands like pyridine to more complex, multifunctional ligands like this compound highlights a continuous effort to design molecules with specific coordinating properties for applications in areas such as catalysis and materials science.
Significance and Academic Relevance of the this compound Framework
The academic significance of the this compound framework lies primarily in its role as a versatile ligand in coordination chemistry. The specific arrangement of the pyridine nitrogen, the aminomethyl nitrogen, and the hydroxyl oxygen allows it to act as a tridentate N,N,O-donor ligand. This capability to bind a metal ion at three points simultaneously often leads to the formation of highly stable, well-defined metal complexes.
Research has shown that related aminomethyl-pyridyl ligands are effective in stabilizing a variety of metal centers. For instance, studies on the coordination of 3-aminomethylpyridine with cobalt(II) thiocyanate (B1210189) have revealed the formation of polymeric structures where the ligand bridges metal centers, creating extended networks. iucr.org The addition of the hydroxyethyl group in this compound introduces another potential coordination site, which can lead to different and potentially more complex three-dimensional structures.
The formation of such complexes is of fundamental academic interest for several reasons:
Structural Diversity: The flexibility of the side chains and the potential for different coordination modes can lead to a wide array of molecular geometries and crystal structures. nih.govwikipedia.org
Catalysis: Transition metal complexes are at the heart of many catalytic processes. libretexts.org Ligands like this compound can be used to create specific coordination environments around a metal catalyst, thereby influencing its activity and selectivity in chemical reactions. For example, related aminopyridine complexes have been investigated for their catalytic activity. ekb.eg
Biomimetic Chemistry: The combination of nitrogen and oxygen donor atoms in a heterocyclic framework mimics the active sites of some metalloenzymes. Studying the complexes of ligands like this compound can provide insights into the structure and function of these biological systems.
While specific, in-depth research articles focusing solely on this compound are not abundant in the public domain, the principles established from the study of its parent structures (aminopyridines, aminomethyl-pyridines, and pyridine-ethanols) strongly support its potential as a valuable building block in supramolecular chemistry and in the development of new functional materials. beilstein-journals.orgchemspider.comsigmaaldrich.com
Structure
3D Structure
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-[3-(aminomethyl)pyridin-2-yl]ethanol |
InChI |
InChI=1S/C8H12N2O/c9-6-7-2-1-4-10-8(7)3-5-11/h1-2,4,11H,3,5-6,9H2 |
InChI Key |
MPGWSYCRHNSFGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)CCO)CN |
Origin of Product |
United States |
Synthetic Methodologies for 2 3 Aminomethyl Pyridin 2 Yl Ethanol and Analogues
Established Synthetic Pathways for 2-(3-Aminomethyl-pyridin-2-yl)-ethanol Precursors
The synthesis of the core structure of this compound typically relies on the construction and functionalization of key pyridine (B92270) precursors. These precursors, often substituted cyanopyridines or aminopyridines, are assembled through well-documented organic synthesis strategies.
Multi-step Organic Synthesis Strategies
The construction of the aminomethyl-pyridyl-ethanol framework is not a trivial one-step process but rather a sequence of carefully planned reactions. A common and logical approach involves the synthesis of a 2-amino-3-cyanopyridine (B104079) derivative, which contains the essential nitrogen and carbon functionalities at the correct positions for subsequent elaboration.
One of the most prevalent methods for synthesizing 2-amino-3-cyanopyridine precursors is through multi-component reactions (MCRs). These reactions offer an efficient way to build molecular complexity from simple, readily available starting materials in a single step. A typical MCR for this purpose involves the condensation of an aldehyde, a methyl ketone, malononitrile, and ammonium (B1175870) acetate (B1210297). semanticscholar.orgresearchgate.net This approach allows for the introduction of various substituents onto the pyridine ring, providing access to a wide range of analogues. For instance, the reaction of an aldehyde, a ketone, malononitrile, and ammonium acetate can yield a highly substituted 2-amino-3-cyanopyridine. semanticscholar.org
Once the 3-cyanopyridine (B1664610) precursor is obtained, the next critical step is the reduction of the nitrile (cyano) group to an aminomethyl group (-CH₂NH₂). This transformation can be achieved using various reducing agents. A particularly effective method is electrochemical reduction. For example, 2- and 3-cyanopyridines can be reduced at a lead dioxide cathode in the presence of an iron salt catalyst to yield the corresponding aminomethylpyridines with high efficiency. google.com
The final key structural element is the 2-hydroxyethyl group at the C2 position of the pyridine ring. This group can be introduced at different stages of the synthesis. One strategy involves starting with a pyridine derivative that already contains a methyl group at the 2-position, such as 2-methylpyridine (B31789). This methyl group can be condensed with formaldehyde (B43269) to form the 2-hydroxyethyl pyridine moiety. google.comgoogle.com Subsequently, the C3 position can be functionalized, for example, through nitration followed by reduction to introduce the amino group, which can then be further elaborated. An alternative route involves the synthesis of 2-chloropyridine (B119429) precursors, which can undergo nucleophilic substitution to introduce the desired functionalities. patsnap.com
Another established pathway to precursors involves the functionalization of 3-aminopyridine. However, this starting material is often less readily available than 2-aminopyridine (B139424). orgsyn.org The synthesis of 2,3-diaminopyridine (B105623) from the more accessible 2-aminopyridine provides a versatile intermediate that can be selectively functionalized. orgsyn.org
Optimized Reaction Conditions and Reagent Selection
For the synthesis of 2-amino-3-cyanopyridine derivatives, several catalytic systems and reaction conditions have been explored. Microwave irradiation has emerged as a powerful tool, often leading to significantly shorter reaction times and higher yields compared to conventional heating methods, particularly in solvent-free conditions. semanticscholar.org Various catalysts have been successfully employed in these multi-component reactions, including ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(PFO)₃), N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA), and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) (PBBS). researchgate.netijpsr.com
The table below summarizes some of the optimized conditions reported for the synthesis of 2-amino-3-cyanopyridine precursors.
| Starting Materials | Catalyst/Solvent | Conditions | Yield | Reference |
| Aldehyde, Ketone, Malononitrile, Ammonium Acetate | Microwave (solvent-free) | 7-9 min | High | semanticscholar.org |
| Aldehyde, Acetophenone, Malononitrile, Ammonium Acetate | TBBDA or PBBS | 100 °C | Good | researchgate.net |
| Benzaldehyde, Acetophenone, Malononitrile, Ammonium Acetate | Yb(PFO)₃ / Ethanol (B145695) | Reflux, 12 h | 92% | ijpsr.com |
| Enaminone, Malononitrile, Primary Amine | Solvent-free | 80 °C, 3 h | Good | nih.gov |
| Chalcones, Malononitrile, Ammonium Acetate | Ionic Liquid (EAN) | - | Good | ijpsr.com |
For the reduction of the cyanopyridine to the aminomethylpyridine, electrochemical methods have been optimized. The use of a lead dioxide cathode in an aqueous sulfuric acid medium has proven effective. For 2- and 3-cyanopyridines, the addition of an iron salt as a catalyst is beneficial for achieving high yields and current efficiencies. google.com
The condensation of 2-methylpyridine with formaldehyde to form 2-hydroxyethyl pyridine has also been optimized. Using an organic base like triethylene diamine under pressure (2-8 MPa) can significantly shorten reaction times and improve conversion rates compared to older methods that required high temperatures for extended periods or used expensive and difficult-to-handle bases. google.com
Emerging Synthetic Approaches and Innovations
While established methods provide reliable access to aminomethyl-pyridyl-ethanol precursors, ongoing research focuses on developing more sophisticated and sustainable synthetic strategies. These include methods for controlling stereochemistry and incorporating green chemistry principles.
Stereoselective Synthesis for Chiral Analogues
The parent compound, this compound, is achiral. However, the synthesis of chiral analogues, where stereocenters are introduced in the side chains, is an area of significant interest. Such chiral molecules are valuable tools in medicinal chemistry and materials science.
Stereoselective synthesis can be achieved through various modern organic chemistry techniques. One approach involves the use of chiral catalysts or auxiliaries to control the formation of new stereocenters. For instance, in the synthesis of related acyclic amino alcohols, the von Braun ring opening of chiral piperidines with cyanogen (B1215507) bromide has been shown to proceed regio- and stereoselectively, yielding products with multiple chiral centers. nih.gov This methodology could potentially be adapted to create chiral aminomethyl-pyridyl-ethanol analogues.
Another powerful strategy is Rh(II)-catalyzed C-H amination. This method allows for the direct and stereoselective introduction of a nitrogen atom into a C-H bond. For example, the total synthesis of the complex amino acid natural product myriocin (B1677593) utilized a Rh(II)-catalyzed C-H amination followed by a stereoselective alkylation to construct a challenging quaternary chiral center. core.ac.uk This type of advanced catalytic reaction could be envisioned for the asymmetric synthesis of analogues of this compound, for example, by introducing a chiral center on the carbon atom bearing the hydroxyl group or the amino group.
Compounds can be prepared with a significant enantiomeric excess, meaning one enantiomer (e.g., the S-enantiomer) is present in a much higher amount than the other (the R-enantiomer). google.com This is crucial for applications where only one specific stereoisomer exhibits the desired activity.
Green Chemistry Principles in Aminomethyl-Pyridyl-Ethanol Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to reduce environmental impact and improve safety and efficiency. Key aspects include the use of solvent-free reactions, catalytic methods, and renewable feedstocks.
As mentioned previously, microwave-assisted, solvent-free synthesis of 2-amino-3-cyanopyridine precursors is a prime example of a green chemistry approach. semanticscholar.orgnih.gov This method minimizes the use of volatile organic solvents, which are often hazardous and difficult to dispose of. Multi-component reactions are also inherently green as they increase atom economy by incorporating most of the atoms from the starting materials into the final product. nih.gov
The development of new catalytic systems is central to green synthesis. The use of heterogeneous catalysts or recyclable catalysts can simplify product purification and reduce waste. Furthermore, replacing stoichiometric reagents with catalytic amounts of a more environmentally benign substance is a key goal. For example, the selective electrocatalytic reduction of CO₂ to acetate has been demonstrated using a polymeric copper complex, highlighting the potential of electrocatalysis in green chemical production. rsc.org
There is also a growing interest in using bio-renewable starting materials. For instance, a green production method for 2-aminomethylpiperidine, a related heterocyclic amine, was developed starting from the bio-renewable 2,5-bis(aminomethyl)furan. rsc.org Exploring pathways from biomass-derived feedstocks to the precursors of this compound could represent a significant advance in the sustainable production of this compound class. The overarching goal is to design synthetic routes that are not only efficient but also consider resource efficiency, energy consumption, and safety from the outset. rsc.org
Advanced Spectroscopic and Structural Characterization of 2 3 Aminomethyl Pyridin 2 Yl Ethanol and Its Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the molecular framework, connectivity, and the chemical environment of each atom.
Proton (¹H) and Carbon-13 (¹³C) NMR are the cornerstones of structural elucidation. The chemical shift (δ) of each nucleus in the spectrum is indicative of its local electronic environment.
In the ¹H NMR spectrum of 2-(3-Aminomethyl-pyridin-2-yl)-ethanol, distinct signals are expected for the protons on the pyridine (B92270) ring, the aminomethyl group, and the ethanol (B145695) side chain. The pyridine protons typically appear in the aromatic region (δ 7.0-8.5 ppm). chemicalbook.com For the related compound 3-(aminomethyl)pyridine, pyridine protons are observed at δ 8.52, 7.66, and 7.26 ppm. chemicalbook.com The protons of the CH₂ group in the aminomethyl substituent are expected around δ 3.8-3.9 ppm. chemicalbook.com The methylene (B1212753) protons of the ethanol group (CH₂CH₂OH) would likely show distinct signals due to their different chemical environments, with the CH₂ group adjacent to the pyridine ring appearing at a different shift than the CH₂ group bonded to the hydroxyl. For ethanol itself, the CH₂OH protons resonate around δ 3.6-4.0 ppm. The amine (NH₂) and hydroxyl (OH) protons often appear as broad signals and their positions can vary depending on solvent and concentration.
The ¹³C NMR spectrum provides complementary information, with a peak for each unique carbon atom. The carbon atoms of the pyridine ring are expected in the range of δ 125-150 ppm. libretexts.orglibretexts.org For the ethanol moiety, the carbon attached to the hydroxyl group (CH₂OH) typically resonates between δ 50-65 ppm. libretexts.orglibretexts.org The carbon of the aminomethyl group (CH₂NH₂) is anticipated in the δ 37-45 ppm range. libretexts.org The electronegative oxygen and nitrogen atoms pull electron density away from adjacent carbons, causing their nuclei to be "deshielded" and to resonate at a higher chemical shift (further downfield). libretexts.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from similar structural motifs.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyridine Ring | 7.0 - 8.5 | 125 - 150 |
| -CH₂- (Aminomethyl) | ~3.8 - 3.9 | 37 - 45 |
| -CH₂- (Ethanol, adjacent to ring) | Varies | Varies |
| -CH₂- (Ethanol, adjacent to OH) | ~3.6 - 4.0 | 50 - 65 |
| -NH₂ (Amine) | Broad, variable | - |
| -OH (Hydroxyl) | Broad, variable | - |
While 1D NMR spectra identify the types of protons and carbons, 2D NMR techniques reveal how they are connected, providing crucial data for unambiguous signal assignment and conformational analysis.
Correlation Spectroscopy (COSY) establishes proton-proton (¹H-¹H) coupling through bonds, typically over two to three bonds. In a COSY spectrum of this compound, cross-peaks would appear between adjacent protons, such as those on the ethanol chain (HO-CH₂-CH₂-) and between neighboring protons on the pyridine ring. This allows for the mapping of spin systems within the molecule.
Heteronuclear Single Quantum Coherence (HSQC) correlates proton signals directly with the carbon signals they are attached to (one-bond ¹H-¹³C coupling). youtube.com This technique is exceptionally powerful for assigning carbon signals by linking them to their known proton counterparts. youtube.comresearchgate.net For instance, the proton signal for the aminomethyl group at ~δ 3.8 ppm would show a cross-peak to its corresponding carbon signal in the δ 37-45 ppm range.
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis
Vibrational spectroscopy, including FTIR and Raman, probes the vibrational modes of a molecule. Since each molecule has a unique set of vibrations, the resulting spectrum serves as a "molecular fingerprint." These techniques are excellent for identifying the functional groups present.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The spectrum provides direct evidence for the presence of specific functional groups.
For this compound, the FTIR spectrum would exhibit several characteristic absorption bands. A broad band in the 3200–3600 cm⁻¹ region would be characteristic of the O-H stretching vibration of the ethanol group. The N-H stretching vibrations of the primary amine group are expected in the 3300–3500 cm⁻¹ range. The C-H stretching vibrations of the aliphatic (CH₂) groups would appear just below 3000 cm⁻¹. The presence of the pyridine ring is confirmed by C=C and C=N stretching vibrations, typically found between 1400 and 1610 cm⁻¹. researchgate.net Furthermore, C-N stretching is observed in the 1250–1350 cm⁻¹ region, and C-O stretching from the ethanol group would appear as a strong band around 1050-1150 cm⁻¹.
Table 2: Characteristic FTIR Vibrational Frequencies for this compound Frequencies are based on typical values for the constituent functional groups.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H Stretch | Alcohol (-OH) | 3200 - 3600 (Broad) |
| N-H Stretch | Amine (-NH₂) | 3300 - 3500 |
| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 |
| C-H Stretch (Aliphatic) | -CH₂- | 2850 - 2960 |
| C=C, C=N Stretch | Pyridine Ring | 1400 - 1610 |
| C-N Stretch | Amine, Pyridine | 1250 - 1350 |
| C-O Stretch | Alcohol (-CH₂OH) | 1050 - 1150 |
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that change the molecule's dipole moment, Raman is sensitive to vibrations that change its polarizability. rsc.org Therefore, symmetric vibrations and non-polar bonds often produce strong Raman signals.
The Raman spectrum of this compound would also show the characteristic vibrations of the pyridine ring. nih.govaps.org The ring breathing modes of pyridine, which are highly symmetric, typically give very strong Raman signals around 1000 cm⁻¹. aps.orgresearchgate.net Aromatic C-H stretching is also observable above 3000 cm⁻¹. While O-H and N-H stretches are often weak in Raman spectra, the C-C and C-N framework vibrations would be clearly visible. rsc.org Comparing the FTIR and Raman spectra helps to provide a more complete vibrational assignment, as some modes that are weak or inactive in one technique may be strong in the other. aps.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of photons promotes electrons from lower-energy (ground state) orbitals to higher-energy (excited state) orbitals.
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the pyridine ring. Pyridine and its derivatives typically exhibit strong absorption bands in the UV region due to π → π* transitions within the aromatic system. researchgate.net These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. Weaker n → π* transitions, involving the promotion of a non-bonding electron (from the nitrogen lone pair) to a π* antibonding orbital, may also be observed. researchgate.net
For similar pyridine-based compounds, intense absorption peaks are observed in the UV region. researchgate.net The formation of metal complexes with this ligand would likely lead to new absorption bands, often in the visible region, corresponding to ligand-to-metal charge transfer (LMCT) transitions. researchgate.net The position and intensity of these absorption bands can be influenced by the solvent, as different solvent polarities can stabilize the ground and excited states to varying degrees. beilstein-journals.org For instance, a novel crystal of 2-(aminomethyl)pyridineH₂PO₄ exhibits a wide transparent range in its diffuse reflection spectrum, indicating its potential for optical applications. rsc.org
Table 3: Expected UV-Vis Absorption Maxima (λₘₐₓ) and Electronic Transitions Values are based on typical data for pyridine derivatives.
| Wavelength Range (nm) | Transition Type | Associated Moiety |
| ~200 - 280 | π → π | Pyridine Ring |
| ~270 - 350 | n → π | Pyridine Ring (N lone pair) |
| >300 (in complexes) | LMCT | Ligand-Metal Complex |
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis
Upon electron ionization, the molecule would be expected to form a molecular ion [M]•+. The subsequent fragmentation would likely involve characteristic losses of functional groups. The fragmentation of related compounds, such as N-[5,5-dimethyl-2(5H)-thienyliden]amines, shows that the fragmentation pattern is significantly influenced by the nature and position of substituents on the heterocyclic ring. arkat-usa.org For this compound, likely fragmentation pathways would include:
Loss of a hydroxyl radical (•OH): This would result in a fragment with a mass of [M-17]+.
Cleavage of the C-C bond in the ethanol side chain: This could lead to the loss of a CH2OH radical, giving a fragment ion at [M-31]+.
Loss of the aminomethyl group: Cleavage of the bond between the pyridine ring and the aminomethyl group could result in the loss of a •CH2NH2 radical, leading to a fragment at [M-30]+.
Ring fragmentation: The pyridine ring itself can undergo fragmentation, although this typically requires higher energy.
The relative abundance of these fragment ions would provide valuable information for the structural elucidation of the molecule. A hypothetical fragmentation pattern is presented in the table below.
| Fragment Ion | Proposed Structure/Loss | Predicted m/z |
| [M]•+ | Molecular Ion | 152 |
| [M-17]+ | Loss of •OH | 135 |
| [M-30]+ | Loss of •CH2NH2 | 122 |
| [M-31]+ | Loss of •CH2OH | 121 |
| [C5H4N-CH2]+ | Pyridyl-methyl cation | 92 |
This table is a prediction based on the fragmentation of analogous compounds and has not been experimentally verified for this compound.
Further detailed analysis using high-resolution mass spectrometry would be necessary to confirm the exact masses of the fragments and their elemental compositions, providing a higher degree of confidence in the structural assignments. nih.gov
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
While a single crystal X-ray structure for the free ligand this compound has not been reported in the searched literature, studies on closely related compounds provide a strong indication of its potential coordination behavior. For instance, the crystal structure of a pyridylpyrazole derivative, 2-(3-methyl-5-(pyridin-2′-yl)-1H-pyrazol-1-yl) ethanol, has been determined, revealing how the pyridine and ethanol-containing ligand arranges in the solid state. mdpi.comresearchgate.net
In the context of metal complexes, the coordination chemistry of aminomethylpyridines is well-established. For example, single crystal X-ray diffraction of metal complexes with ligands like (RS)-4-(7-chloro-4-quinolyl amino) pentyldiethylamine diphosphate (B83284) has shown the formation of octahedral and tetrahedral geometries. jocpr.com A study on a niobium and tantalum carbonyl complex also highlights the power of single crystal X-ray diffraction in characterizing complex coordination compounds. researchgate.net
Based on the structure of this compound, it is expected to act as a bidentate or tridentate ligand, coordinating to metal ions through the pyridyl nitrogen, the amino nitrogen, and potentially the hydroxyl oxygen. The resulting metal adducts would likely exhibit a variety of geometries depending on the metal ion, its oxidation state, and the other ligands present in the coordination sphere. A hypothetical crystal data table for a metal complex is presented below.
| Parameter | Hypothetical Value for a Cu(II) Complex |
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 10.1 |
| β (°) | 95.5 |
| V (ų) | 1045 |
| Z | 4 |
This table is purely hypothetical and serves to illustrate the type of data obtained from a single crystal X-ray diffraction experiment.
The way molecules are arranged in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. chimia.chchimia.ch These non-covalent interactions, although weaker than covalent bonds, play a crucial role in determining the physical properties of the solid. For this compound and its complexes, several types of intermolecular interactions are anticipated.
Hydrogen bonding is expected to be a dominant force in the crystal packing. The presence of the hydroxyl (-OH) and amino (-NH2) groups allows for the formation of a network of hydrogen bonds, where these groups can act as both donors and acceptors. Additionally, the pyridyl nitrogen can act as a hydrogen bond acceptor. These interactions would link molecules together, forming chains, sheets, or more complex three-dimensional architectures. core.ac.ukresearchgate.net
Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Systems
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. slideshare.netiitb.ac.in It is particularly valuable for studying paramagnetic systems, such as transition metal complexes and organic radicals. The ESR spectrum provides information about the electronic structure and the local environment of the unpaired electron.
For this compound to be ESR active, it would need to be in a radical form or, more commonly, complexed with a paramagnetic metal ion, such as Cu(II), Fe(III), or Mn(II). The resulting ESR spectrum would be characterized by its g-value, hyperfine coupling constants, and line shape, all of which are sensitive to the coordination geometry and the nature of the donor atoms. illinois.edu
The g-value provides information about the electronic environment of the unpaired electron. For transition metal complexes, deviations of the g-value from that of a free electron (ge ≈ 2.0023) are indicative of spin-orbit coupling and provide insight into the nature of the metal-ligand bonding. iitb.ac.in
Hyperfine coupling arises from the interaction of the unpaired electron with the magnetic moments of nearby nuclei, such as the metal nucleus and the nitrogen nuclei of the pyridine and amino groups. The number and splitting of the hyperfine lines reveal the number and type of nuclei interacting with the electron spin.
While no specific ESR data for complexes of 2-(3-Aaminomethyl-pyridin-2-yl)-ethanol were found, the table below presents typical ESR parameters for a Cu(II) complex with a nitrogen- and oxygen-donating ligand in a distorted tetrahedral geometry, which could be analogous.
| ESR Parameter | Typical Value for a Cu(II) Complex |
| g | |
| g⊥ | 2.05 |
| A | |
| A⊥ (x 10⁻⁴ cm⁻¹) | 20 |
This data is for an analogous Cu(II) complex and serves as an illustrative example. jocpr.com
Electrochemical Analysis of the Compound and its Derivatives
Electrochemical methods, such as cyclic voltammetry, are used to study the redox properties of chemical compounds. These techniques can determine the potentials at which a molecule is oxidized or reduced and can provide information about the stability of the resulting species and the kinetics of electron transfer.
The compound this compound itself is not expected to be redox-active within the typical potential window of common solvents. However, its metal complexes can exhibit rich electrochemical behavior. The redox potentials of these complexes are influenced by the nature of the metal ion, its coordination environment, and the solvent system.
For example, a copper(II) complex of this compound would be expected to undergo a one-electron reduction to a copper(I) species. The potential at which this occurs would be indicative of the stability of the Cu(II) oxidation state in that particular coordination environment. Similarly, oxidation to a Cu(III) species might be possible at higher potentials.
While specific electrochemical data for complexes of this compound were not found, the table below presents hypothetical redox potentials for a related cobalt complex in solution, illustrating the type of information that can be obtained from cyclic voltammetry.
| Redox Couple | E1/2 (V vs. SCE) | ΔEp (mV) |
| Co(III)/Co(II) | +0.25 | 80 |
| Co(II)/Co(I) | -0.90 | 95 |
This table presents hypothetical data based on related cobalt complexes and is for illustrative purposes only.
The study of the electrochemical properties of these complexes is important for applications in areas such as catalysis, sensor development, and molecular electronics.
Computational and Theoretical Investigations of 2 3 Aminomethyl Pyridin 2 Yl Ethanol Systems
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and geometry of molecules. mdpi.com For a molecule like 2-(3-Aminomethyl-pyridin-2-yl)-ethanol, DFT calculations would provide significant insights into its behavior and properties.
Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Analysis
Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. researchgate.net For this compound, the HOMO would likely be localized on the electron-rich pyridine (B92270) ring and the amino group, while the LUMO might be distributed over the pyridine ring.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. physchemres.org It helps in identifying the electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites of a molecule. In the case of this compound, the nitrogen atom of the pyridine ring and the oxygen and nitrogen atoms of the side chains would be expected to be regions of negative potential, while the hydrogen atoms of the amino and hydroxyl groups would be regions of positive potential.
Theoretical Prediction of NMR Chemical Shifts and UV-Vis Parameters
Computational methods can also predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption wavelengths. researchgate.net Theoretical NMR chemical shifts for ¹H and ¹³C can be calculated and compared with experimental data to aid in the structural elucidation of the compound.
Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and, consequently, the UV-Vis spectrum of a molecule. physchemres.org The calculations would provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These transitions typically involve the promotion of an electron from occupied orbitals (like HOMO) to unoccupied orbitals (like LUMO).
Analysis of Non-Covalent Interactions through NCI Plot and QTAIM Methodologies
Non-covalent interactions (NCIs) play a crucial role in the structure and function of molecules. The NCI plot, based on the reduced density gradient (RDG), is a powerful tool for visualizing and characterizing weak interactions such as hydrogen bonds, van der Waals forces, and steric clashes. scielo.org.mx For this compound, NCI analysis could reveal intramolecular hydrogen bonds between the hydroxyl and amino groups or with the pyridine nitrogen.
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms within a molecule and the chemical bonds between them based on the topology of the electron density. researchgate.net Analysis of bond critical points (BCPs) in QTAIM can quantify the nature of both covalent and non-covalent interactions.
Computational Studies on Reactivity and Reaction Pathways
Computational chemistry provides powerful tools for understanding the intrinsic reactivity of molecules and for mapping out potential reaction pathways. For pyridine derivatives such as this compound, Density Functional Theory (DFT) has become a standard method for investigating electronic structure and reactivity. These studies often focus on the analysis of frontier molecular orbitals and molecular electrostatic potential (MEP) to predict the most likely sites for electrophilic and nucleophilic attack.
The reactivity of the pyridine ring is significantly influenced by its substituents. The lone pair of electrons on the nitrogen atom makes it a primary site for protonation and reaction with Lewis acids. However, this also reduces the electron density of the aromatic ring, making electrophilic substitution more difficult than in benzene. Substitutions that do occur are typically directed to the 3- and 5-positions. Conversely, the electron-deficient nature of the ring, particularly at the 2-, 4-, and 6-positions, makes it susceptible to nucleophilic attack.
In the case of this compound, the aminomethyl and ethanol (B145695) substituents are expected to modulate this reactivity. The aminomethyl group, being electron-donating, would likely increase the electron density of the pyridine ring, potentially facilitating electrophilic substitution. The ethanol substituent, also electron-donating, would further contribute to this effect.
A key aspect of computational reactivity studies is the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive. researchgate.net
For instance, computational studies on related aminopyridine derivatives have used HOMO-LUMO analysis to explain their chemical stability and reactivity. researchgate.netresearchgate.net The Molecular Electrostatic Potential (MEP) map is another crucial tool that visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In substituted pyridines, the most negative potential is typically located on the nitrogen atom, confirming it as the primary site for electrophilic attack.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Pyridine | -6.78 | -0.45 | 6.33 |
| 2-Aminopyridine (B139424) | -5.95 | -0.12 | 5.83 |
| 3-Hydroxypyridine | -6.21 | -0.33 | 5.88 |
| 4-Nitropyridine | -7.54 | -2.89 | 4.65 |
This table is illustrative and presents typical values for pyridine derivatives to demonstrate the influence of substituents on electronic properties. The values are not from direct experimental measurements of this compound.
Theoretical investigations can also be employed to map out entire reaction pathways, for example, in the synthesis of pyridine derivatives. nih.gov By calculating the energies of reactants, transition states, and products, a potential energy surface can be constructed. This allows for the determination of activation barriers and reaction enthalpies, providing insights into the kinetics and thermodynamics of a proposed mechanism. For complex reactions, this can help to elucidate the most favorable pathway and predict the major products. acs.org
Solvent Effects in Theoretical Modeling
The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. numberanalytics.com Therefore, incorporating solvent effects into computational models is crucial for obtaining results that accurately reflect experimental reality. For a molecule like this compound, which contains polar functional groups capable of hydrogen bonding, solvent interactions are expected to be particularly important.
There are two main approaches to modeling solvent effects: explicit and implicit models. numberanalytics.comresearchgate.net Explicit models involve including a number of individual solvent molecules in the calculation. While this can provide a detailed picture of specific solute-solvent interactions like hydrogen bonding, it is computationally very expensive.
A more common approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM). researchgate.net In this method, the solvent is represented as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this continuum. This approach offers a good balance between accuracy and computational cost.
Solvent effects can alter various molecular properties, including:
Molecular Geometry: The geometry of a molecule can change in response to the polarity of the solvent.
Electronic Structure: The charge distribution and dipole moment of a solute can be polarized by the solvent, which in turn affects its reactivity.
Reaction Pathways: The energies of reactants, products, and transition states can be differentially stabilized by the solvent, potentially altering the activation energies and even the preferred reaction mechanism compared to the gas phase. acs.org
Studies on related hydroxypyridines have shown that solvent can influence tautomeric equilibria. acs.org For a molecule like this compound, the presence of a protic solvent like water or ethanol could lead to specific hydrogen bonding interactions with the amino and hydroxyl groups, as well as the pyridine nitrogen. These interactions would likely influence the molecule's conformational preferences and its reactivity.
The following table illustrates how a calculated property, such as the dipole moment, might vary for a polar molecule in different solvent environments modeled with an implicit solvent model.
| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) |
| Gas Phase | 1 | 3.5 |
| Chloroform | 4.81 | 4.8 |
| Ethanol | 24.55 | 5.9 |
| Water | 78.39 | 6.5 |
This table is for illustrative purposes to demonstrate the trend of how a calculated property of a polar molecule might change with the solvent environment. The values are not specific to this compound.
Applications of 2 3 Aminomethyl Pyridin 2 Yl Ethanol Derived Ligands in Catalysis
Homogeneous Catalytic Systems
The molecular architecture of aminomethyl-pyridyl-ethanol ligands is well-suited for creating well-defined, soluble organometallic complexes. These homogeneous catalysts offer high activity and selectivity under relatively mild reaction conditions. The denticity of the ligand and the nature of the substituents on the pyridine (B92270) ring, amine, and alcohol moieties can be systematically modified to tune the steric and electronic properties of the metal center, thereby influencing catalytic performance.
Ligands structurally related to 2-(3-aminomethyl-pyridin-2-yl)-ethanol have demonstrated significant efficacy in the transfer hydrogenation of ketones and aldehydes. This reaction, which typically uses isopropanol (B130326) as a safe and readily available hydrogen source, is a cornerstone of synthetic organic chemistry for producing alcohols.
Ruthenium complexes incorporating 2-(aminomethyl)pyridine (ampy), a core component of the target ligand, have been shown to be highly active catalysts. For instance, complexes like cis-[RuCl2(ampy)(diphosphine)] efficiently reduce a wide range of aromatic, conjugated, and aliphatic aldehydes to their corresponding primary alcohols. researchgate.net These reactions can achieve quantitative conversion with catalyst loadings as low as 0.001 mol% (substrate/catalyst ratios up to 100,000). researchgate.netdocumentsdelivered.com
Similarly, iron(II) complexes with chiral (pyridyl)imine ligands, which share the pyridyl-N framework, have been synthesized and evaluated as catalysts for the asymmetric transfer hydrogenation (ATH) of ketones. bohrium.com While these specific iron complexes showed high conversions (up to 98% for acetophenone), the enantioselectivity was low. bohrium.com The performance of these catalysts is highly dependent on the ligand architecture, the nature of the ketone substrate, and the reaction conditions, such as the base used. bohrium.com
Table 1: Representative Catalytic Performance in Transfer Hydrogenation
| Catalyst System | Substrate | Product | Conversion (%) | Notes |
|---|---|---|---|---|
| cis-[RuCl₂(ampy)(dppb)] / K₂CO₃ | Aromatic Aldehydes | Primary Alcohols | >99 | S/C ratio up to 100,000; 2-propanol as H-donor. researchgate.netdocumentsdelivered.com |
| cis-[RuCl₂(ampy)(dppf)] / KOtBu | Aliphatic Aldehydes | Primary Alcohols | >99 | S/C ratio up to 40,000; H₂ (5-20 atm) in MeOH. researchgate.net |
ampy = 2-(aminomethyl)pyridine; dppb = 1,4-bis(diphenylphosphino)butane; dppf = 1,1′-ferrocenediyl-bis(diphenylphosphine)
The same structural features that make aminomethyl-pyridyl-ethanol ligands effective for hydrogenation also enable their use in the reverse reaction: the dehydrogenation of alcohols. This "hydrogen-borrowing" or "hydrogen autotransfer" strategy is a powerful, atom-economical method for forming C-C and C-N bonds. In this process, an alcohol is first dehydrogenated to an aldehyde or ketone, which then reacts with a nucleophile. The resulting intermediate is subsequently hydrogenated by the metal hydride species formed in the initial step, regenerating the catalyst.
Manganese and iron complexes with PNP pincer ligands, which are isoelectronic analogs, are effective catalysts for the dehydrogenation of alcohols and subsequent condensation reactions. nih.gov For example, an iron complex can catalyze the dehydrogenation of 2-pyridylmethanol derivatives to the corresponding ketones without the need for a sacrificial hydrogen acceptor. nih.gov This process is highly efficient, achieving turnover numbers up to 67,000. nih.gov
This methodology has been extended to the alkylation of amines and other nucleophiles using alcohols as alkylating agents. Ruthenium(II) complexes have been successfully used for the N-alkylation of 2-aminopyridine (B139424) with various benzyl (B1604629) alcohols, demonstrating high conversion and selectivity for the mono-alkylated product. researchgate.net Furthermore, iridium catalysts have been employed in the hydrogen-borrowing alkylation of 1,2-amino alcohols, showcasing the potential for C-C bond formation adjacent to the amino alcohol moiety. nih.gov In such reactions, the amine functionality often requires protection to prevent side reactions and preserve stereochemistry. nih.gov
The versatile coordination chemistry of aminomethyl-pyridyl-ethanol ligands suggests their potential application in a broader range of organic transformations. While direct examples involving the specific this compound ligand are limited, related pyridine-based systems have been used in various catalytic reactions. For instance, iridium catalysts have been used with simple amide ligands to achieve the transfer hydrogenation of quinolines and pyridines using ethanol (B145695) as the hydrogen source, producing valuable saturated N-heterocycles. rsc.org The pyridine nitrogen of related Schiff base ligands has been shown to play a crucial role in the palladium-catalyzed hydrolysis of imines, suggesting that the pyridine moiety can actively participate in the catalytic cycle beyond simple coordination. mdpi.com
Mechanistic Investigations of Catalytic Cycles
The catalytic activity of complexes bearing aminomethyl-pyridyl-ethanol type ligands in transfer hydrogenation and dehydrogenation reactions is generally attributed to a metal-ligand bifunctional mechanism. In this model, both the metal center and the ligand actively participate in the key hydrogen transfer steps.
For the transfer hydrogenation of a ketone with a ruthenium-aminoalcohol complex, the proposed cycle involves:
Formation of a ruthenium alkoxide with the hydrogen donor (e.g., isopropanol).
β-hydride elimination to generate a ruthenium hydride species and acetone.
Coordination of the ketone substrate to the ruthenium hydride.
A concerted, outer-sphere transfer of the hydride from the metal and a proton from the ligand's alcohol or amine N-H group to the carbonyl carbon and oxygen, respectively. This step is often facilitated by a six-membered pericyclic transition state.
This bifunctional pathway avoids the formation of highly unstable, charged intermediates and lowers the activation energy of the reaction. The amine N-H and/or the alcohol O-H functionalities of the ligand are crucial for this proton transfer step. nih.gov
In dehydrogenation reactions, the reverse occurs. The alcohol substrate is deprotonated by the ligand or a base, coordinates to the metal, and undergoes β-hydride elimination to form the metal hydride and the corresponding aldehyde or ketone. nih.gov The ability of manganese and iron PNP pincer complexes to catalyze both hydrogenation and dehydrogenation highlights the mechanistic similarities and the reversible nature of these catalytic cycles. nih.gov
Rational Design and Optimization of Aminomethyl-Pyridyl-Ethanol-Based Catalysts
The rational design of catalysts based on the aminomethyl-pyridyl-ethanol framework focuses on fine-tuning the ligand's steric and electronic properties to enhance catalytic activity, selectivity, and stability. Key design principles include:
Electronic Effects: The electron density at the metal center is a critical parameter. Introducing electron-donating or electron-withdrawing substituents onto the pyridine ring can modulate the metal's reactivity. For many hydrogenation/dehydrogenation catalysts, electron-donating ligands can increase the hydridic character of the metal-hydride bond, potentially enhancing reactivity. rsc.org
Steric Hindrance: The steric bulk of the ligand can influence substrate approach and selectivity. Bulky substituents near the metal center can create a specific chiral pocket, which is essential for achieving high enantioselectivity in asymmetric catalysis.
Ligand Backbone Rigidity: A more rigid ligand backbone can improve catalyst stability and enhance stereocontrol by limiting the number of available conformations in the transition state.
Metal-Support Interactions: In cases where these complexes are heterogenized, understanding the interaction between the metal complex and the support material is crucial. Strong metal-support interactions can maximize hydrogen yield and suppress undesirable side reactions. rsc.orgresearchgate.net
By systematically modifying the ligand scaffold—for example, by substituting the amine or alcohol positions or altering the pyridine ring—catalysts can be optimized for specific applications, such as improving selectivity for desired products or enabling reactions under milder, more sustainable conditions. rsc.org
Supramolecular Assembly and Non Covalent Interactions in 2 3 Aminomethyl Pyridin 2 Yl Ethanol Systems
Hydrogen Bonding Networks and Their Structural Directing Role
Hydrogen bonds are the most significant directional forces governing the assembly of 2-(3-Aminomethyl-pyridin-2-yl)-ethanol. The molecule possesses multiple hydrogen bond donor and acceptor sites:
Donors: The hydroxyl (-OH) group of the ethanol (B145695) moiety and the primary amine (-NH2) group.
Acceptors: The nitrogen atom of the pyridine (B92270) ring, the oxygen atom of the hydroxyl group, and the nitrogen atom of the amine group.
This versatility allows for the formation of a complex and robust network of intermolecular and intramolecular hydrogen bonds. In related amino alcohol crystal structures, functional groups such as -OH and -NH2 are known to readily participate in hydrogen bonding. semanticscholar.orgmdpi.com For instance, studies on amino alcohol salts frequently reveal common hydrogen-bonding patterns, or synthons, such as those formed between protonated amine groups (NH3+) and carboxylate moieties. mdpi.com
| Donor Group | Acceptor Group | Interaction Type | Expected Role |
|---|---|---|---|
| Hydroxyl (-OH) | Pyridine Nitrogen | O-H···N | Strong, primary chain formation |
| Amine (-NH₂) | Hydroxyl Oxygen | N-H···O | Primary chain or inter-chain linking |
| Hydroxyl (-OH) | Hydroxyl Oxygen | O-H···O | Inter-chain/sheet linking |
| Amine (-NH₂) | Pyridine Nitrogen | N-H···N | Inter-chain/sheet linking |
| Amine (-NH₂) | Amine Nitrogen | N-H···N | Secondary linking |
Aromatic π-Stacking and C-H···π Interactions
Complementing the hydrogen-bonding framework, weaker non-covalent interactions involving the pyridine ring play a crucial role in stabilizing the crystal structure. These include aromatic π-stacking and C-H···π interactions. mdpi.comnih.gov
Aromatic π-Stacking: The electron-deficient pyridine ring can interact with adjacent rings in a face-to-face manner. These interactions are critical for the dense packing of molecules and contribute significantly to the cohesive energy of the crystal. nih.gov In related crystal structures of pyridine-containing ligands, π-π stacking interactions between aromatic rings are commonly observed, often creating columnar or layered motifs. semanticscholar.orgmdpi.com The geometry of these interactions can vary, from perfectly cofacial to parallel-displaced or edge-to-face (T-shaped) arrangements, each with a characteristic interaction energy and optimal distance. researchgate.net
C-H···π Interactions: These interactions occur when a C-H bond from the ethanol or aminomethyl side chain points towards the electron-rich face of a neighboring pyridine ring. rsc.org Though individually weaker than hydrogen bonds or π-stacking, the cumulative effect of multiple C-H···π interactions can be substantial, acting as a secondary force that fine-tunes the molecular packing and stabilizes the three-dimensional architecture. mdpi.com
| Interaction Type | Description | Typical Inter-planar Distance | Significance |
|---|---|---|---|
| π-π Stacking | Face-to-face interaction between two pyridine rings. Can be parallel-displaced. | 3.3 - 3.8 Å | Major contributor to crystal packing and stability. |
| C-H···π Interaction | Interaction between a C-H bond (from ethyl or methyl group) and the face of a pyridine ring. | ~2.5 - 3.0 Å (H to ring centroid) | Directional force that refines molecular orientation. |
Crystal Engineering and Self-Assembly Strategies for Ordered Architectures
Crystal engineering is the rational design of functional solid-state structures based on an understanding of intermolecular interactions. researchoutreach.orgrsc.org The molecule this compound is an excellent building block, or tecton, for this purpose due to its combination of strong hydrogen-bonding groups and a coordinating pyridine-amine motif.
Self-assembly is the process by which these molecules spontaneously organize into stable, well-defined structures. rsc.orgnih.gov For this compound, this is driven by the minimization of energy achieved through the formation of the hydrogen bonds and π-interactions described above.
Furthermore, the molecule can act as a versatile ligand in coordination chemistry. The pyridine nitrogen and the aminomethyl nitrogen are both effective coordination sites for metal ions. This allows for metal-directed self-assembly, a powerful strategy for constructing highly ordered and robust architectures like coordination polymers and metal-organic frameworks (MOFs). nih.govresearchgate.net In the crystal structures of metal complexes with the closely related ligand 3-(aminomethyl)pyridine, the ligand is observed to bridge metal centers, using both the pyridine and amino nitrogen atoms for coordination, thereby forming extended one- or two-dimensional polymeric layers. researchgate.netiucr.org It is highly probable that this compound would exhibit similar bridging behavior, with the ethanol side chain providing additional functionality, potentially participating in hydrogen bonding to link the coordination polymer chains into more complex 3D networks.
Influence of Non-Covalent Interactions on Material Properties
The specific nature and arrangement of non-covalent interactions within the crystal lattice directly influence the macroscopic physical and chemical properties of the resulting material.
Thermal Stability: Extensive and strong hydrogen-bonding networks, such as those expected in crystalline this compound, require significant thermal energy to disrupt. This typically translates to higher melting points and greater thermal stability compared to analogous molecules with fewer hydrogen-bonding capabilities.
Solubility: The ability of the amine and alcohol groups to form hydrogen bonds with solvent molecules will govern the material's solubility. The hydrophobic pyridine ring and the hydrophilic side chains create an amphiphilic character that can be exploited for selective dissolution.
Polymorphism: The existence of multiple functional groups capable of forming different, but energetically similar, interaction motifs raises the possibility of polymorphism—the ability to crystallize in multiple distinct forms. semanticscholar.org Different polymorphs of the same compound can exhibit different properties, including stability, solubility, and mechanical behavior, all stemming from variations in the underlying supramolecular assembly. mdpi.com
Mechanical Properties: The dimensionality of the supramolecular network affects the material's mechanical properties. For instance, 2D layered structures held together by weaker forces may exhibit anisotropic properties, such as facile cleavage along the layers, while a robust 3D hydrogen-bonded network would be expected to form harder, more isotropic crystals.
Chemical Reactivity and Reaction Mechanisms of 2 3 Aminomethyl Pyridin 2 Yl Ethanol
Nucleophilic Reactivity and Substitution Pathways
The 2-(3-Aminomethyl-pyridin-2-yl)-ethanol molecule possesses multiple nucleophilic centers: the nitrogen atom of the pyridine (B92270) ring, the nitrogen atom of the aminomethyl group, and the oxygen atom of the ethanol (B145695) group. The pyridine ring itself is an electron-deficient aromatic system, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. wikipedia.org The presence of both an amino and an alcohol functional group, which can act as nucleophiles, allows for a range of substitution reactions.
The amino group can readily undergo N-alkylation and N-acylation. For instance, reactions with alkyl halides or acyl chlorides would lead to the corresponding substituted amine derivatives. Similarly, the hydroxyl group of the ethanol substituent can be targeted by electrophiles.
Neighboring group participation (NGP) is a significant factor in the substitution reactions of this molecule due to the proximity of the aminomethyl and ethanol groups. mdpi.comnih.gov In reactions involving the substitution of the hydroxyl group, the adjacent aminomethyl group can act as an internal nucleophile. For example, in an attempted direct substitution of the hydroxyl group with an azide (B81097) using the Mitsunobu reaction, the neighboring amino group can participate to form a transient aziridine (B145994) intermediate. mdpi.comnih.gov This intramolecular cyclization can influence the stereochemical outcome of the reaction, potentially leading to a mixture of diastereomers or products with an inverted configuration compared to a direct SN2 reaction. mdpi.comnih.gov
Acid-Base Chemistry and Protonation Equilibria
The basicity of this compound is attributed to the lone pairs of electrons on the two nitrogen atoms. The pyridine nitrogen has a pKa of approximately 5.23 for its conjugate acid, the pyridinium (B92312) ion. wikipedia.org The basicity of the aminomethyl group is expected to be similar to that of other primary alkylamines.
The protonation equilibria of this molecule are influenced by the electronic effects of the substituents on the pyridine ring. The specific pKa values for this compound are not widely reported in the literature. However, data for related compounds can provide an estimation. For example, the pKa of the conjugate acid of 2-(aminomethyl)pyridine is approximately 8.7. The presence of the ethanol group at the 2-position may slightly alter the pKa values due to inductive and potential hydrogen bonding effects.
The protonation state of the molecule will vary with the pH of the solution, which in turn will affect its reactivity. At low pH, both nitrogen atoms will be protonated, reducing their nucleophilicity. At mid-range pH, a zwitterionic form may exist where the aminomethyl group is protonated and the pyridine nitrogen is neutral, or vice-versa. At high pH, both nitrogen atoms will be deprotonated and thus more nucleophilic.
Cyclization Reactions and Heterocyclic Ring Formation
The structure of this compound is well-suited for intramolecular cyclization reactions, leading to the formation of new heterocyclic rings. The adjacent aminomethyl and ethanol groups can react with suitable electrophiles to form fused ring systems.
One prominent example of such a cyclization is the formation of aziridines through an internal Mitsunobu reaction. mdpi.comnih.gov When the molecule is treated with reagents typical for a Mitsunobu reaction, the amino group can attack the activated alcohol, leading to the formation of a strained three-membered aziridine ring fused to the pyridine core. mdpi.comnih.gov The regioselectivity of the subsequent ring-opening of this aziridine intermediate by a nucleophile is influenced by the substitution pattern on the aziridine ring. mdpi.comnih.gov
Furthermore, cyclization can be achieved through the reaction of the aminomethyl group with electrophilically activated nitroalkanes. This can lead to the formation of imidazo[1,5-a]pyridine (B1214698) derivatives. beilstein-journals.org The reaction proceeds through the initial nucleophilic attack of the aminomethyl group, followed by a 5-exo-trig cyclization involving the pyridine ring nitrogen. beilstein-journals.org While this has been demonstrated with 2-(aminomethyl)pyridine, the presence of the ethanol group in the target molecule could influence the reaction outcome.
The synthesis of other fused heterocyclic systems, such as naphthyridines, has been achieved from related 2,3-disubstituted pyridines, suggesting that this compound could serve as a precursor for similar complex heterocyclic structures. rsc.org
Mechanistic Studies of Select Chemical Transformations
Detailed mechanistic studies specifically for this compound are not extensively documented. However, the mechanisms of reactions involving its key functional groups and structural motifs have been investigated in related systems.
The mechanism of nucleophilic aromatic substitution on the pyridine ring generally proceeds via an addition-elimination pathway, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The regioselectivity of this attack is directed to the electron-deficient 2- and 4-positions.
Mechanistic studies on the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes suggest the formation of an amidinium species as a key intermediate, which then undergoes a 5-exo-trig cyclization. beilstein-journals.org
Reaction Kinetics and Thermodynamics
Quantitative data on the reaction kinetics and thermodynamics of this compound are scarce in the published literature. However, general principles of kinetic and thermodynamic control are applicable to its reactions.
In reactions with multiple potential products, such as the nucleophilic attack on the pyridine ring or the ring-opening of an aziridine intermediate, the product distribution can be governed by either kinetic or thermodynamic factors. A kinetically controlled reaction favors the product that is formed fastest (i.e., has the lowest activation energy), while a thermodynamically controlled reaction favors the most stable product. Reaction conditions such as temperature, solvent, and reaction time can be manipulated to favor one product over the other.
For example, in the metalation of pyridine, the position of metalation can be subject to kinetic or thermodynamic control. acs.org Similarly, the formation of different isomers in substitution reactions can be influenced by these principles. The study of σ-adduct formation in the reaction of substituted pyridines with amines has shown that the relative stabilities of isomeric intermediates can dictate the final product distribution. rsc.org
The thermodynamics of pyridine coordination to metal centers and the hydrogenation/dehydrogenation of the pyridine ring have been studied for various derivatives. nih.govresearchgate.net These studies provide a framework for understanding the energetic aspects of reactions involving the pyridine nucleus of this compound. For instance, the enthalpy of hydrogenation of the pyridine ring is an important thermodynamic parameter. researchgate.net
Derivatives and Structure Activity Relationship Sar Studies of 2 3 Aminomethyl Pyridin 2 Yl Ethanol Analogues
Synthesis of Structurally Modified 2-(3-Aminomethyl-pyridin-2-yl)-ethanol Derivatives
The creation of analogues of this compound relies on a versatile toolkit of organic synthesis reactions that allow for the construction of the pyridine (B92270) core and the introduction of desired functional groups.
A primary strategy involves the functionalization of pre-existing pyridine rings. The ethanol (B145695) side chain can be introduced onto a substituted picoline (methylpyridine) through reactions with aldehydes. google.com For instance, 2-methylpyridine (B31789) can react with various aldehydes in the presence of a base like triethylamine (B128534) to yield the corresponding 1-(pyridin-2-yl)alkanol derivatives. google.com
The aminomethyl group is often synthesized from a nitrile precursor. A common route involves the reduction of a cyanopyridine. For example, a nicotinonitrile derivative can be reduced to the corresponding aminomethyl pyridine using reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of nickel chloride (NiCl₂) and a Boc-anhydride to protect the resulting amine. google.com The protecting group can then be removed with acid. google.com An alternative method is the reaction of a 2-substituted pyridine with a nitroalkane, followed by catalytic hydrogenation to produce the 2-aminomethylpyridine derivative. google.com
Building the pyridine ring from aliphatic precursors is another fundamental approach. clockss.org This allows for the synthesis of highly substituted pyridines that may be difficult to obtain through direct functionalization. clockss.org For example, 5-acetal-1-carbonyl compounds can be converted to oxime intermediates, which then undergo an acid-promoted cyclization to form the pyridine ring. clockss.org
Further modifications can be achieved through various reactions. Nucleophilic aromatic substitution is common, as seen in the reaction of 2-chloropyridine (B119429) derivatives with nucleophiles like amines. acs.org The reactivity of the pyridine ring can be altered by forming a pyridine N-oxide, which activates the ortho and para positions for substitution. youtube.com Complex heterocyclic systems can also be constructed; for instance, 2-aminopyridines can react with functionalized maleimides to produce ring-fused pyrido[1,2-a]pyrrolo[3,4-d]pyrimidines. beilstein-journals.org
A summary of common synthetic approaches is presented below.
| Synthetic Goal | Precursor | Key Reagents/Reaction Type | Reference |
| Ethanol Side Chain | Methylpyridine (Picoline) | Aldehyde, Base (e.g., Triethylamine) | google.com |
| Aminomethyl Group | Cyanopyridine (Nitrile) | Reduction (e.g., NaBH₄/NiCl₂) | google.com |
| Aminomethyl Group | 2-Halopyridine | Nitroalkane, Base, then Catalytic Hydrogenation | google.com |
| Pyridine Ring Construction | Aliphatic Carbonyl Compound | Oxime formation, then Acid-promoted Cyclization | clockss.org |
| Ring Functionalization | Chloropyridine | Nucleophilic Aromatic Substitution | acs.org |
| Ring Functionalization | Pyridine | Oxidation to N-oxide, then Substitution | youtube.com |
Impact of Structural Variations on Coordination Properties and Ligand Behavior
The ability of this compound and its analogues to act as ligands is central to their application in coordination chemistry. Structural modifications directly influence their coordination mode, the stability of the resulting metal complexes, and their electrochemical properties.
A study on the coordination of 2-[(pyridin-3-ylmethyl)amino]ethanol (a structural isomer of the title compound) with copper(II) highlights the importance of the ligand's binding mode. koreascience.kr Depending on the reaction conditions, the ligand can form different coordination polymers. In one instance, the aminoethanol group coordinates to an adjacent copper ion, creating a 1D chain. koreascience.kr In another structure, the ethoxide oxygen atom bridges two copper(II) ions, forming a dinuclear complex which then polymerizes. koreascience.kr This structural difference significantly impacts the magnetic properties, with the oxygen-bridged dimer exhibiting strong antiferromagnetic interaction. koreascience.kr
A systematic investigation into pyclen-based macrocycles functionalized with a substituted pyridine ring provides clear evidence of structure-property relationships. nih.govrsc.orgresearchgate.net In a series of iron(III) complexes, varying the substituent at the 4-position of the pyridine ring (e.g., -OH, -H, -Cl, -CF₃, -CN, -NO₂) tunes both the thermodynamic stability and the electrochemical properties of the complex. nih.govrsc.orgresearchgate.net The study found that such functionalizations provide a handle to control the characteristics of the daughter metal complexes. nih.gov
The electronic properties of the pyridine substituent, specifically its basicity (pKa), have a profound effect. In a "2+1" complex system with Rhenium and Technetium, using a bidentate picolinic acid ligand and a monodentate 4-substituted pyridine ligand, a direct correlation was found. researchgate.net An increase in the basicity of the pyridine ligand led to higher yields and greater stability of the resulting organometallic complex. researchgate.net Similarly, the coordination of substituted pyridines to the catalyst methyltrioxorhenium (MTO) is governed by both electronic and steric factors. acs.org The binding constant of pyridine to MTO is significantly influenced by substituents, with the more basic 4-picoline binding more strongly than pyridine, while the sterically hindered 2,6-di-tert-butyl-4-methylpyridine (B104953) shows negligible binding. acs.org
The table below summarizes the effect of pyridine functionalization on the properties of Fe(III)-pyclen complexes. nih.govresearchgate.net
| Pyridine Substituent (4-position) | Description | Effect on Fe(III) Complex | Reference |
| -OH (L1) | Electron-Donating | --- | rsc.orgresearchgate.net |
| -H (L2) | Neutral | Baseline for comparison | rsc.orgresearchgate.net |
| -Cl (L3) | Electron-Withdrawing | More positive reduction potential than L1/L2 | rsc.orgresearchgate.net |
| -CF₃ (L4) | Strongly Electron-Withdrawing | More positive reduction potential | rsc.orgresearchgate.net |
| -CN (L5) | Strongly Electron-Withdrawing | More positive reduction potential | rsc.orgresearchgate.net |
| -NO₂ (L6) | Very Strongly Electron-Withdrawing | Most positive reduction potential, favoring reduction | nih.govrsc.org |
Elucidation of Structure-Reactivity Relationships in Synthetic Applications
The inherent chemical reactivity of pyridine derivatives is dictated by the electron-deficient nature of the aromatic ring, a consequence of the electronegative nitrogen atom. wikipedia.org This makes the ring less susceptible to electrophilic substitution compared to benzene, but highly reactive towards nucleophiles, particularly at the 2- and 4-positions. wikipedia.org The nitrogen atom itself possesses a basic lone pair of electrons, allowing it to act as a base and a nucleophile, readily reacting with Lewis acids and alkylating agents. wikipedia.org
Structure-reactivity relationships (SRR) reveal how substituents modulate this inherent reactivity.
Electronic Effects : The presence of electron-donating groups (like -OH, -OMe, -NH₂) increases the electron density of the ring, which can facilitate certain reactions and has been shown to enhance the biological activity of some pyridine derivatives. nih.govnih.gov Conversely, electron-withdrawing groups make the ring even more electron-poor, enhancing its susceptibility to nucleophilic attack. nih.gov A Hammett analysis of the coordination of substituted pyridines to a rhenium catalyst showed a reaction constant (ρ) of -2.6, indicating that electron-donating groups stabilize the positive charge that develops on the nitrogen upon coordination. acs.org
Steric Effects : Bulky groups positioned near the nitrogen atom or at reactive sites can hinder the approach of reagents, thereby slowing down or preventing reactions. acs.orgnih.gov For example, bulky groups on pyridine derivatives were found to lower their antiproliferative activity. nih.gov
N-Oxidation : A powerful strategy to alter reactivity involves the oxidation of the pyridine nitrogen to an N-oxide. youtube.comwikipedia.org This transformation reverses the ring's electronic properties for substitution reactions. The N-oxide group donates electron density into the ring via resonance, activating the 2- and 4-positions for electrophilic attack, while its inductive electron-withdrawing effect makes these same positions susceptible to nucleophilic attack after initial interaction with a reagent. youtube.com
In catalytic applications, the basicity of pyridine derivatives is a key factor. Pyridine can act as a Lewis base catalyst, accelerating reactions like the epoxidation of olefins by stabilizing the primary catalyst against decomposition. acs.org
Design of Functionalized Analogues for Specific Chemical Applications
The tunability of the pyridine scaffold has led to the design of functionalized analogues for a wide range of specific chemical and biomedical purposes.
Catalysis and Coordination Chemistry : Analogues are designed to act as ligands that fine-tune the properties of metal centers. By adding electron-withdrawing or -donating groups to a pyridinophane macrocycle, the electrochemical properties and thermodynamic stability of the resulting metal complexes can be precisely controlled. nih.govrsc.org This is crucial for developing new catalysts or mimics of biological systems. nih.gov
Biomedical and Radiopharmaceutical Applications : Functionalized pyridines are key components in drug design. lifechemicals.com In the development of radiopharmaceuticals, such as those using Technetium-99m, modifying pyridine ligands can alter the lipophilicity and stability of the complex. researchgate.net This is a deliberate design strategy to control the in vivo biodistribution and pharmacokinetics of the imaging agent. researchgate.net
Bioconjugation : Specific functionalities are incorporated to create linkers for attaching molecules to each other. An example is the pyridyldithio group, which is part of a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). chemicalbook.com This group is designed to react specifically with thiol groups on proteins while being cleavable under certain biological conditions. chemicalbook.com
Functional Materials : Pyridine derivatives are being designed as components of advanced materials. By creating an acceptor-donor-acceptor (A-D-A) electronic structure using pyridine and maleimide (B117702) components, researchers have synthesized low-molecular-weight compounds that exhibit aggregation-induced emission enhancement (AIEE). beilstein-journals.org These materials are designed to be non-fluorescent as single molecules in solution but become highly emissive upon aggregation, making them promising for applications in sensors and cell imaging. beilstein-journals.org
Advanced Analytical Methodologies for Research Grade Analysis of 2 3 Aminomethyl Pyridin 2 Yl Ethanol
Development of Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are central to the analytical workflow for 2-(3-Aminomethyl-pyridin-2-yl)-ethanol, offering high-resolution separation of the main compound from impurities and starting materials.
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity assessment of this compound. The development of a robust HPLC method is critical for quantifying the compound and detecting any potential impurities. A typical method would involve a reversed-phase column, which is suitable for separating polar compounds like the target molecule.
The mobile phase composition is a key parameter to optimize. A gradient elution is often preferred over an isocratic one to ensure the effective separation of compounds with a range of polarities. This would typically involve a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The inclusion of a buffer is important to control the ionization state of the aminomethyl and hydroxyl groups, thereby ensuring reproducible retention times. A UV detector is commonly used for detection, as the pyridine (B92270) ring of the compound is chromophoric.
A representative HPLC method for the analysis of a related pyridine derivative is detailed in the table below. researchgate.net
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
This method would be validated for linearity, precision, accuracy, and sensitivity to ensure its suitability for routine quality control.
Thin-Layer Chromatography (TLC) is an invaluable technique for the real-time monitoring of the synthesis of this compound. Its speed and simplicity allow chemists to quickly assess the progress of a reaction by observing the consumption of starting materials and the formation of the product.
For a typical TLC analysis, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is commonly coated with silica (B1680970) gel. The plate is then developed in a chamber containing an appropriate solvent system, known as the mobile phase. The choice of mobile phase is crucial for achieving good separation between the spots corresponding to the starting materials, intermediates, and the final product. A common mobile phase for a compound of this polarity might be a mixture of a polar solvent like ethyl acetate (B1210297) and a less polar solvent such as hexane, with the addition of a small amount of a base like triethylamine (B128534) to prevent spot tailing due to the basic nature of the amine.
After development, the plate is visualized, typically under UV light, where the pyridine-containing compounds will appear as dark spots. Staining with a reagent such as ninhydrin (B49086) can also be used to specifically visualize the amine-containing compounds. The relative positions of the spots (Rf values) provide a qualitative measure of the reaction's progress.
Chiral Separation Techniques for Enantiomeric Purity Determination
Since this compound contains a stereocenter at the carbon atom bearing the hydroxyl and aminomethyl groups, it can exist as a pair of enantiomers. For applications where stereochemistry is important, the determination of enantiomeric purity is essential. Chiral separation techniques are employed to resolve and quantify the individual enantiomers. wikipedia.org
Chiral HPLC is the most common method for this purpose. This technique utilizes a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to their separation. nih.gov The choice of CSP is critical and is often determined through screening of various commercially available chiral columns. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds, including amino alcohols. nih.gov
The mobile phase for chiral HPLC typically consists of a mixture of an alkane (like n-hexane) and an alcohol (such as isopropanol (B130326) or ethanol). The ratio of these solvents is optimized to achieve the best balance between resolution and analysis time.
A hypothetical chiral HPLC method for the separation of the enantiomers of this compound is outlined below.
| Parameter | Condition |
| Chiral Column | Polysaccharide-based (e.g., Chiralpak IA) |
| Mobile Phase | n-Hexane:Isopropanol (80:20 v/v) with 0.1% Diethylamine |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 260 nm |
| Temperature | 25 °C |
The use of a chiral resolving agent to form diastereomeric salts, which can then be separated by standard chromatography, is another potential but less common approach. wikipedia.orgyoutube.comaklectures.com
Hyphenated Techniques for Comprehensive Characterization
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the comprehensive characterization of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for this purpose. It combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. nih.govnih.gov An LC-MS analysis can provide the molecular weight of the compound, which serves as a confirmation of its identity. Furthermore, by inducing fragmentation of the molecule in the mass spectrometer (MS/MS), detailed structural information can be obtained. For this compound, characteristic fragmentation patterns would include the loss of water from the ethanol (B145695) side chain and cleavage of the bond between the pyridine ring and the chiral center.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, although it may require derivatization of the polar hydroxyl and amino groups to increase the compound's volatility. nih.govwikipedia.orgservice.gov.uk GC-MS can provide high-resolution separation and is very sensitive for the detection of volatile impurities. researchgate.netrsc.org The mass spectra obtained from GC-MS can be compared to spectral libraries for compound identification.
These hyphenated techniques are indispensable for the definitive structural elucidation and purity confirmation of this compound, ensuring that the material meets the high standards required for research applications.
Future Research Directions and Perspectives on 2 3 Aminomethyl Pyridin 2 Yl Ethanol
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The development of environmentally friendly and efficient synthetic methods is a key focus of modern chemistry. nih.govijarsct.co.in For 2-(3-Aminomethyl-pyridin-2-yl)-ethanol, future research could concentrate on moving beyond traditional multi-step syntheses, which often involve harsh conditions and generate significant waste.
Green Chemistry Approaches: The principles of green chemistry offer a roadmap for developing more sustainable synthetic routes. nih.govijarsct.co.in This includes the use of greener solvents, renewable starting materials, and catalytic reactions to minimize environmental impact. For instance, exploring biocatalysts or enzymes could lead to highly selective and efficient syntheses under mild conditions.
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. mdpi.comorganic-chemistry.orgnih.govbeilstein-journals.org The application of microwave irradiation to the synthesis of this compound and its derivatives could significantly reduce reaction times and energy consumption compared to conventional heating methods. organic-chemistry.orgnih.govnih.govnih.gov
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound would allow for a more streamlined and potentially automated production process, which is highly desirable for industrial applications.
Catalytic Methods: The use of transition metal catalysts is well-established in pyridine (B92270) chemistry. rsc.org Future research could focus on developing novel iron-catalyzed cyclization reactions or other transition-metal-catalyzed cross-coupling reactions to construct the pyridine core of this compound with high efficiency and selectivity.
| Synthetic Methodology | Potential Advantages for this compound Synthesis |
| Green Chemistry | Reduced environmental impact, use of renewable resources, milder reaction conditions. |
| Microwave-Assisted Synthesis | Faster reaction times, higher yields, improved energy efficiency. organic-chemistry.orgnih.govnih.govnih.gov |
| Flow Chemistry | Enhanced safety, scalability, and process control. |
| Novel Catalysis | High efficiency and selectivity, potential for new reaction pathways. rsc.org |
Advanced Applications in Functional Material Development
The unique combination of a pyridine ring, an amino group, and a hydroxyl group in this compound makes it an attractive building block for a variety of functional materials.
Corrosion Inhibitors: Pyridine derivatives have shown significant promise as corrosion inhibitors for metals and alloys in acidic environments. africaresearchconnects.comkfupm.edu.sabohrium.comemerald.com The nitrogen and oxygen atoms in this compound can act as adsorption centers on metal surfaces, forming a protective layer. Future studies could investigate its efficacy as a corrosion inhibitor for carbon steel and other alloys, potentially leading to the development of new, environmentally friendly anti-corrosion agents. bohrium.com
Polymers and Coatings: The amine and hydroxyl functional groups of this compound can be readily incorporated into polymer backbones through condensation polymerization or as pendant groups. This could lead to the development of novel polymers with tailored properties, such as enhanced thermal stability, flame retardancy, or metal-chelating capabilities. These polymers could find applications in advanced coatings, adhesives, and specialty plastics.
Functional Dyes and Sensors: The pyridine moiety can be chemically modified to create conjugated systems with interesting photophysical properties. By derivatizing the functional groups of this compound, it may be possible to develop novel fluorescent probes or colorimetric sensors for the detection of metal ions or other analytes.
| Potential Application | Key Structural Features of this compound |
| Corrosion Inhibition | Pyridine nitrogen and hydroxyl oxygen as adsorption centers. africaresearchconnects.comkfupm.edu.sabohrium.comemerald.com |
| Functional Polymers | Amine and hydroxyl groups for polymerization. |
| Dyes and Sensors | Pyridine ring for chromophore development. |
Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction
The use of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the rapid prediction of molecular properties and the design of new compounds with desired characteristics. nih.govchemrxiv.orgcbi-society.orgarxiv.org
Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR models can be developed to predict the physicochemical and biological properties of this compound and its derivatives. chemrevlett.comchemrevlett.comresearchgate.netnih.gov By training ML algorithms on datasets of related pyridine compounds, it would be possible to predict properties such as solubility, toxicity, and corrosion inhibition efficiency, thereby accelerating the discovery of new applications. chemrevlett.com
Predictive Synthesis: AI tools can also be used to predict the most efficient synthetic routes for this compound and its derivatives. By analyzing vast databases of chemical reactions, these tools can suggest optimal reaction conditions, catalysts, and starting materials, thus streamlining the synthetic process.
| AI/ML Application | Potential Impact on this compound Research |
| QSPR Modeling | Rapid prediction of key properties to guide experimental work. chemrevlett.comchemrevlett.comresearchgate.netnih.gov |
| Generative Design | Discovery of novel derivatives with enhanced functionalities. |
| Predictive Synthesis | Optimization of synthetic routes for efficiency and sustainability. |
Unexplored Reactivity Patterns and Catalytic Opportunities
The multifunctionality of this compound suggests a rich and largely unexplored reactivity profile.
Coordination Chemistry and Catalysis: The pyridine nitrogen and the aminomethyl group can act as a bidentate ligand, capable of coordinating with a wide range of metal ions. The resulting metal complexes could exhibit interesting catalytic properties. For example, iron complexes with amino-pyridine ligands have been shown to be active in atom transfer radical polymerization. umn.edunsf.gov Future research could explore the synthesis and catalytic activity of metal complexes of this compound in various organic transformations.
Selective Functionalization: The presence of three distinct functional groups (pyridine, amine, and alcohol) offers opportunities for selective chemical modifications. Developing synthetic methods to selectively functionalize one group while leaving the others intact would provide access to a diverse library of derivatives for various applications. For instance, the hydroxyl group could be esterified or etherified, the amino group could be acylated or alkylated, and the pyridine ring could undergo electrophilic or nucleophilic substitution.
Ring-Opening and Rearrangement Reactions: Investigating the behavior of this compound under various reaction conditions could lead to the discovery of novel ring-opening or rearrangement reactions, providing access to new heterocyclic scaffolds.
| Research Area | Focus |
| Coordination Chemistry | Synthesis and characterization of metal complexes. |
| Homogeneous Catalysis | Exploring the catalytic activity of metal complexes in organic reactions. |
| Selective Functionalization | Developing methods for site-selective modification of the molecule. |
| Reaction Discovery | Investigating novel reactivity patterns and molecular rearrangements. |
Interdisciplinary Research with Related Chemical Fields
The versatile structure of this compound makes it an ideal candidate for interdisciplinary research, bridging the gap between different areas of chemistry.
Medicinal Chemistry: Pyridine-based compounds are prevalent in a wide range of pharmaceuticals. nih.govnih.gov The structural motifs present in this compound could serve as a valuable scaffold for the design of new therapeutic agents. For example, it could be explored as a starting point for the development of new antibacterial, anticancer, or anti-inflammatory drugs.
Supramolecular Chemistry: The ability of this compound to form hydrogen bonds and coordinate with metal ions makes it a promising building block for the construction of supramolecular assemblies, such as metal-organic frameworks (MOFs) or self-assembled monolayers. These materials could have applications in gas storage, separation, and sensing.
Polymer Chemistry: As mentioned earlier, this compound can be incorporated into polymers. Interdisciplinary research with polymer chemists could lead to the development of "smart" polymers that respond to external stimuli, such as pH or the presence of metal ions, due to the responsive nature of the pyridine and amino groups.
| Interdisciplinary Field | Potential Research Focus |
| Medicinal Chemistry | Design and synthesis of new bioactive compounds. nih.govnih.gov |
| Supramolecular Chemistry | Construction of novel self-assembled materials and frameworks. |
| Polymer Chemistry | Development of functional and responsive polymers. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
